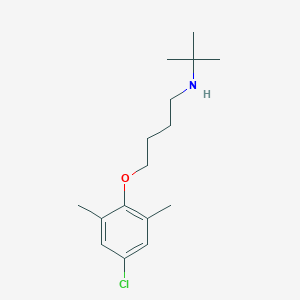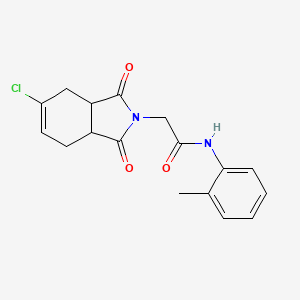![molecular formula C29H29N5O2 B5009961 4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5009961.png)
4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), commonly known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of DMAPP is not fully understood. However, studies have suggested that DMAPP may exert its biological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that play a role in inflammation and cancer. DMAPP has been shown to inhibit the activity of these enzymes, which may contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
DMAPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMAPP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. DMAPP has also been shown to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that DMAPP can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
DMAPP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. DMAPP can also form stable complexes with metal ions, which can be used to synthesize novel materials. However, DMAPP has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. DMAPP can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of DMAPP. One direction is to further investigate its potential anticancer properties and its mechanism of action. Another direction is to explore its potential use as a plant growth regulator and its effects on crop yield. Additionally, further studies are needed to explore the potential use of DMAPP in material science and the synthesis of novel materials.
合成法
DMAPP can be synthesized through various methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a catalyst such as zinc chloride. DMAPP can also be synthesized through the reaction of 4-dimethylaminobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a solvent such as ethanol.
科学的研究の応用
DMAPP has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMAPP has been studied for its potential anticancer properties. DMAPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, DMAPP has been studied for its potential use as a plant growth regulator. DMAPP has been shown to promote plant growth and increase crop yield. In material science, DMAPP has been studied for its potential use in the synthesis of novel materials. DMAPP has been shown to form stable complexes with metal ions, which can be used to synthesize metal-organic frameworks.
特性
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O2/c1-19-25(28(35)33(30-19)23-11-7-5-8-12-23)27(21-15-17-22(18-16-21)32(3)4)26-20(2)31-34(29(26)36)24-13-9-6-10-14-24/h5-18,27,30-31H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDZVEMLCOSXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![10-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B5009899.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5009903.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5009916.png)
![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)
![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)


![3-[(4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5009958.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009967.png)
![1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)